2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
Overview
Description
“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds like “this compound” has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazole-containing compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring and a pyridine ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds like “this compound” show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They participate in various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 145.16 g/mol .Scientific Research Applications
Chemical Synthesis and Derivative Formation
2-(1H-imidazol-1-yl)pyridine-4-carbonitrile and its derivatives have been extensively utilized in the synthesis of novel compounds with diverse chemical structures and potential applications. For instance, a novel series of compounds incorporating this structure has been synthesized, demonstrating the versatility of this chemical in creating new molecular entities with specific characteristics, potentially useful in various scientific applications (Khalifa, Al-Omar, & Ali, 2017).
Antioxidant and Antimicrobial Activities
Compounds derived from this compound have been investigated for their antioxidant and antimicrobial properties. Specifically, certain derivatives were synthesized and evaluated, showing promising antioxidant activities as well as significant activity against various bacterial and fungal strains. This highlights the potential of these compounds in therapeutic and pharmaceutical research (Bassyouni et al., 2012).
Fluorescent Probes for Mercury Ion Detection
Derivatives of this compound have been utilized in the development of efficient fluorescent probes for mercury ion detection, both in acetonitrile and buffered aqueous solutions. This application is crucial in environmental monitoring and the development of sensitive diagnostic tools (Shao et al., 2011).
Photophysical Properties and Quantum-Chemical Investigations
The photophysical properties of fluorescent dyes derived from this compound have been studied, revealing interesting photophysical characteristics. These studies are supported by quantum-chemical investigations, providing a deeper understanding of the optical and solvatochromic properties of these compounds. Such investigations are essential for the development of new materials with specific optical properties (Pordel et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds incorporating this compound have shown potential as enzyme inhibitors, specifically as cathepsin S inhibitors. Such inhibitors are valuable in therapeutic applications, especially in treating diseases where the modulation of enzyme activity is beneficial (Cai et al., 2010).
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to inhibit the Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile vary with different dosages in animal models
Properties
IUPAC Name |
2-imidazol-1-ylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWKPYQUABASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598788 | |
Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158020-84-9 | |
Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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